molecular formula C12H8Cl2N2O2S B4141316 2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine

2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine

Cat. No. B4141316
M. Wt: 315.2 g/mol
InChI Key: HSPMJJOCQBOCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DCBNP and is a nitro-substituted pyridine derivative. DCBNP has shown promising results in various scientific studies, making it an important compound for further research.

Mechanism of Action

The exact mechanism of action of DCBNP is not fully understood. However, studies have shown that DCBNP may act by inhibiting the activity of certain enzymes, such as thioredoxin reductase, which are important for the survival of cancer cells.
Biochemical and Physiological Effects:
DCBNP has been shown to have various biochemical and physiological effects. Studies have shown that DCBNP can induce apoptosis, or programmed cell death, in cancer cells. DCBNP has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCBNP in lab experiments is its high potency and specificity. DCBNP has shown to have a high affinity for certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using DCBNP is its potential toxicity. Careful consideration must be taken when using DCBNP in lab experiments to ensure the safety of researchers.

Future Directions

There are various future directions for the research of DCBNP. One potential area of research is the development of new cancer therapies based on the antitumor activity of DCBNP. Another potential area of research is the development of new antiparasitic drugs based on the activity of DCBNP against malaria. Additionally, further studies are needed to fully understand the mechanism of action of DCBNP and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine is a chemical compound that has shown promising results in various scientific studies. DCBNP has potential applications in cancer treatment, parasitic infections, and other areas of scientific research. Further studies are needed to fully understand the mechanism of action of DCBNP and its potential applications.

Scientific Research Applications

DCBNP has various potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DCBNP has antitumor activity, making it a potential candidate for the development of new cancer therapies. DCBNP has also shown potential in the treatment of parasitic infections, such as malaria.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-10-3-1-8(5-11(10)14)7-19-12-4-2-9(6-15-12)16(17)18/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPMJJOCQBOCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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